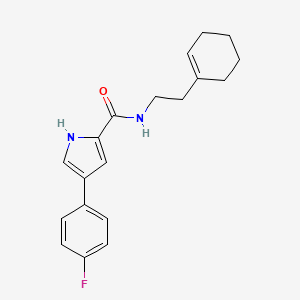

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative characterized by two critical structural motifs:

- A 4-(4-fluorophenyl) group attached to the pyrrole ring, a common pharmacophore in medicinal chemistry due to its role in enhancing binding affinity and metabolic stability .

- A cyclohex-1-en-1-yl ethyl chain linked to the amide nitrogen, which introduces steric bulk and modulates lipophilicity. This substituent distinguishes it from other fluorophenyl-pyrrole derivatives .

The compound’s molecular formula is C₁₉H₂₀FN₂O (calculated molecular weight: 314.38 g/mol).

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c20-17-8-6-15(7-9-17)16-12-18(22-13-16)19(23)21-11-10-14-4-2-1-3-5-14/h4,6-9,12-13,22H,1-3,5,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLZEEJBHSGRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the formation of the cyclohexenyl group, followed by the introduction of the fluorophenyl group and the pyrrole ring. Common synthetic routes include:

Cyclohexenyl Formation: The cyclohexenyl group can be synthesized through the dehydration of cyclohexanol using strong acids like sulfuric acid.

Fluorophenyl Introduction: The fluorophenyl group can be introduced via electrophilic aromatic substitution, using reagents like fluorine gas or N-fluorobenzenesulfonimide (NFSI).

Pyrrole Ring Formation: The pyrrole ring can be constructed through the cyclization of amino acids or their derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and controlled environments to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can occur at various positions on the pyrrole ring or the cyclohexenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction can yield amines or alcohols.

Substitution Products: Substitution reactions can produce a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Key Observations:

Fluorinated Aromatic Systems : All compounds feature a 4-fluorophenyl or fluorobenzoyl group, which enhances electronic interactions and metabolic stability in drug-like molecules .

Amide Substituents : The target compound’s cyclohexenyl ethyl group contrasts with furylmethyl (), thienylmethyl (), and pyran-2-yl ethyl () substituents. These groups influence solubility and steric interactions.

The dimethoxyphenyl-imidazole-pyridyl derivative () exemplifies kinase inhibitor design, where extended aromatic systems improve target engagement .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Effects : The 4-fluorophenyl group stabilizes the pyrrole ring via resonance, a feature critical for maintaining aromatic interactions in target binding .

- Bulk Tolerance : Compounds with larger substituents (e.g., dimethoxyphenyl-imidazole-pyridyl in ) may face reduced solubility but improved selectivity for larger enzyme active sites .

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, a compound featuring a pyrrole core, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by quantitative data.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 328.387 g/mol. The structure is characterized by a pyrrole ring substituted with a cyclohexenyl group and a fluorophenyl moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related pyrrole derivative demonstrated potent activity against Mycobacterium tuberculosis, showcasing an MIC (Minimum Inhibitory Concentration) of less than 0.016 μg/mL against drug-resistant strains .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Pyrrole Derivative | Anti-TB | < 0.016 |

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro assays have shown that pyrrole derivatives can induce apoptosis in various cancer cell lines. For example, one study reported that specific pyrrole compounds inhibited cell proliferation in A549 lung cancer cells with IC50 values ranging from 0.75 to 4.21 µM .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 | Pyrrole Derivative | 0.75 - 4.21 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : Some pyrrole derivatives have been shown to inhibit kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation and cancer progression .

- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling pathways, leading to increased cancer cell death.

Study on Drug Resistance

A comprehensive study evaluated the efficacy of various pyrrole derivatives against drug-resistant tuberculosis strains. The results indicated that modifications in the substituent groups significantly affected the potency and selectivity of the compounds . The findings emphasized the importance of structural optimization in enhancing biological activity.

Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, several derivatives were tested against normal human cell lines to assess their safety profiles. The results revealed that while some compounds exhibited strong anticancer properties, they also had varying levels of cytotoxicity towards normal cells, necessitating further optimization to improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.